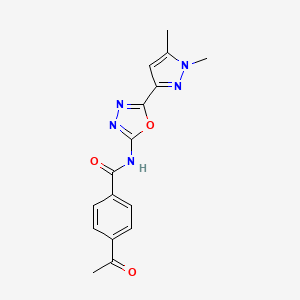

4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-acetyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-9-8-13(20-21(9)3)15-18-19-16(24-15)17-14(23)12-6-4-11(5-7-12)10(2)22/h4-8H,1-3H3,(H,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLISDGWTAKYXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled with a benzamide derivative through a series of condensation reactions, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the acetyl group, potentially yielding alcohols or amines.

Substitution: The aromatic benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination, usually in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group might yield 4-carboxy-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, while reduction could produce 4-ethyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.

Biology

In biological research, 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its chemical stability and unique functional groups.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazole and oxadiazole rings could facilitate interactions with proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Analogues

Two closely related compounds, 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) , provide a basis for comparison (Table 1) .

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound lacks the sulfamoyl group present in LMM5 and LMM11, which is critical for thioredoxin reductase inhibition in these analogues . The acetyl group may instead favor interactions with other targets, such as kinases or proteases.

Hydrogen Bonding and Crystal Packing: The acetyl group in the target compound can act as a hydrogen bond acceptor, similar to the sulfamoyl group in LMM5/LMM11. However, the absence of a sulfonamide N–H donor may limit its ability to form bidirectional hydrogen-bonding networks, as observed in sulfamoyl-containing crystals .

Metabolic Stability :

- The dimethylpyrazole group in the target compound is less prone to oxidative metabolism compared to the furan ring in LMM11, which may undergo cytochrome P450-mediated degradation.

Limitations of Current Evidence

- No direct antifungal or enzymatic data are available for the target compound in the provided evidence. Comparisons are inferred from structural analogs (LMM5/LMM11) and general 1,3,4-oxadiazole pharmacology.

Biological Activity

4-acetyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with promising biological properties. Its unique structural features, including a benzamide moiety linked to both a pyrazole and an oxadiazole ring, suggest potential therapeutic applications in medicinal chemistry. This article explores the compound's biological activities, focusing on its antimicrobial properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5O3, with a molecular weight of approximately 325.32 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C16H15N5O3 |

| Molecular Weight | 325.32 g/mol |

| Structure Features | Benzamide, Pyrazole, Oxadiazole |

Antimicrobial Properties

Recent studies have highlighted the significant antimicrobial activity of this compound against various pathogens. Its effectiveness is attributed to the presence of both the oxadiazole and pyrazole rings, which may enhance its interaction with biological targets. For instance:

- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Preliminary tests indicate potential antifungal properties as well.

The compound's ability to modulate cellular processes such as autophagy further supports its role as a candidate for antimicrobial drug development .

The mechanism through which this compound exerts its antimicrobial effects appears to involve:

- Inhibition of Cell Wall Synthesis : Similar to other benzamide derivatives, it may interfere with bacterial cell wall formation.

- Disruption of Membrane Integrity : The structural components may destabilize microbial membranes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 32 µg/mL depending on the pathogen .

Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships (SAR) revealed that modifications in the pyrazole and oxadiazole moieties could enhance the biological activity of related compounds. For example:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 4-acetyl-N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)benzamide | Anticancer | 10 |

| 4-acetyl-N-(5-(furan)-1,3,4-oxadiazol-2-yl)benzamide | Antifungal | 15 |

This table illustrates how varying substituents can influence biological efficacy, emphasizing the importance of structural diversity in drug design.

Q & A

Q. Advanced

- In Silico Methods :

- Validation :

How can reaction conditions be optimized to enhance the yield of the oxadiazole ring formation during synthesis?

Q. Advanced

- Temperature : 80–100°C for efficient cyclization .

- Solvent Polarity : DMF or THF to stabilize intermediates .

- Catalysts : POCl₃ accelerates ring closure; inert atmospheres (N₂) prevent oxidation .

- Monitoring : TLC every 30 minutes to track progress; adjust stoichiometry (1:1.2 molar ratio of precursor to acylating agent) .

When encountering contradictory data in biological activity studies, what methodological steps should researchers take to resolve discrepancies?

Q. Advanced

- Assay Standardization : Fix concentrations, incubation times, and cell lines .

- Stability Studies : Use HPLC to monitor compound degradation under assay conditions .

- Orthogonal Assays : Combine fluorescence-based and colorimetric methods to confirm activity .

- SAR Comparisons : Cross-validate with analogs (e.g., nitro or chloro substituents) to identify trends .

What strategies can be employed to incorporate this compound into porous materials like covalent organic frameworks (COFs) for catalytic applications?

Q. Advanced

- Functionalization : Introduce boronic acid groups (-B(OH)₂) on the benzamide for condensation reactions .

- Building Block Design : Use trigonal symmetry (e.g., 1,3,5-triazine cores) to form 2D frameworks via solvothermal synthesis .

- Post-Synthetic Modification : Coordinate metal ions (e.g., Cu²⁺) at pyrazole N-atoms for catalytic sites .

- Characterization : PXRD for crystallinity; BET analysis for surface area (>500 m²/g) .

What analytical techniques are most effective in studying the thermal degradation profile of this compound?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under N₂ (heating rate 10°C/min) .

- DSC : Identifies phase transitions (e.g., melting points) .

- Hyphenated Systems : TGA-FTIR or TGA-GC/MS analyze volatile degradation products in real-time .

How can structure-activity relationship (SAR) studies elucidate the role of the acetyl group in bioactivity?

Q. Advanced

- Analog Synthesis : Replace acetyl with -H, -CF₃, or -COOEt groups .

- Biological Testing : Compare IC₅₀ values against target proteins (e.g., kinases) .

- Computational Modeling : QSAR models correlate substituent electronic effects (Hammett σ) with activity .

- Crystallography : Resolve ligand-protein complexes to validate acetyl interactions .

What are the recommended solvents for recrystallizing this compound, and how does solubility impact purification efficiency?

Q. Basic

- Solvent Pairs : Methanol/water or DMSO/hexane for gradient crystallization .

- Anti-Solvents : Add hexane dropwise to induce precipitation .

- Thermodynamic Control : High-temperature solubility in DMF followed by ice-water quenching .

How can researchers address low yields in the final acetylation step of the synthesis?

Q. Advanced

- Reagent Optimization : Use acetyl chloride instead of acetic anhydride for faster kinetics .

- Base Selection : Pyridine or DMAP to scavenge HCl byproducts .

- Microwave-Assisted Synthesis : Reduce reaction time (10–15 minutes vs. hours) .

- Workup Adjustments : Neutralize acidic byproducts with NaHCO₃ before extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.